Isogranulatimide

Kinase Selectivity Chk1 Inhibition PKCβ

Isogranulatimide is a marine-derived alkaloid and ATP-competitive Chk1 inhibitor (IC50 0.1 μM) with a distinct selectivity profile—potently inhibiting only Chk1 and GSK-3β among 15 kinases tested, with no PKCβ inhibition. Unlike UCN-01 or granulatimide, it induces a unique glycine-rich loop conformation change that is not replicated by close analogs, making it a superior chemical probe for dissecting Chk1 signaling and an essential benchmark for SAR-driven drug design. Choose this compound for reproducible, off-target-minimized G2 checkpoint abrogation studies in p53-deficient cancer models.

Molecular Formula C15H8N4O2
Molecular Weight 276.25 g/mol
CAS No. 219829-00-2
Cat. No. B8811538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsogranulatimide
CAS219829-00-2
Molecular FormulaC15H8N4O2
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C(NC4=O)O)C5=CN=CN5C3=N2
InChIInChI=1S/C15H8N4O2/c20-14-11-9-5-16-6-19(9)13-10(12(11)15(21)18-14)7-3-1-2-4-8(7)17-13/h1-6,20H,(H,18,21)
InChIKeyKUWAFJHRXZRHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isogranulatimide CAS 219829-00-2: Definition and Core Scientific Profile


Isogranulatimide is a marine-derived alkaloid and a selective, ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) [1]. First isolated from the ascidian *Didemnum granulatum* [2], this compound possesses a unique indole/maleimide/imidazole skeleton and functions as a G2 cell cycle checkpoint abrogator [3]. It is a small molecule drug candidate investigated for its potential to sensitize p53-deficient cancer cells to DNA-damaging agents like radiation and chemotherapy [4].

Isogranulatimide Substitution Risks: Why Analogs Like Granulatimide or UCN-01 Are Not Direct Replacements


Generic substitution of Chk1 inhibitors is not straightforward due to significant variations in kinase selectivity and binding modes that directly impact therapeutic windows. While compounds like UCN-01 and granulatimide also target Chk1, isogranulatimide exhibits a distinct selectivity profile [1]. Its unique binding interaction, involving a conformation change in the kinase's glycine-rich loop, is not replicated by close analogs, underscoring its specific biological signature [2]. Furthermore, data show isogranulatimide is substantially less potent than granulatimide in certain cellular contexts, highlighting that even closely related natural products from the same organism possess divergent activity profiles that would confound experimental replication or therapeutic application [3].

Quantitative Differentiation: Isogranulatimide vs. UCN-01, Granulatimide, and In-Class Chk1 Inhibitors


Kinase Selectivity Profiling: Isogranulatimide vs. UCN-01 for Chk1 and PKCβ

Isogranulatimide exhibits a distinct kinase selectivity profile compared to the potent but non-selective Chk1 inhibitor UCN-01. While both compounds are ATP-competitive Chk1 inhibitors, isogranulatimide does not inhibit protein kinase C beta (PKCβ), a target of UCN-01 with an IC50 of 0.001 μM [1]. This selectivity is a key differentiator for applications where avoiding PKC-related toxicity is critical.

Kinase Selectivity Chk1 Inhibition PKCβ

In Vitro Potency: Isogranulatimide vs. Granulatimide in Glioma Cell Lines

In head-to-head comparisons on glioma cell lines, isogranulatimide demonstrates significantly lower antiproliferative potency than its close structural analog, granulatimide. This is a critical distinction, as both are often considered as a class, yet their cellular activity diverges dramatically in this cancer model [1].

Glioma Antiproliferative Activity IC50

Broad Kinase Selectivity: Isogranulatimide vs. a Panel of 15 Kinases

Isogranulatimide was screened against a panel of 15 protein kinases and was found to significantly inhibit only Chk1 (IC50 0.1 μM) and glycogen synthase kinase-3 beta (GSK-3β; IC50 0.5 μM) [1]. This selectivity profile is a critical differentiator from broader-spectrum kinase inhibitors.

Kinase Profiling Selectivity GSK-3β

Unique Binding Mode: Isogranulatimide vs. UCN-01 in Chk1 Crystal Structure

Crystal structure analysis reveals a unique binding mode for isogranulatimide within the ATP-binding pocket of Chk1 [1]. While UCN-01 binds similarly, isogranulatimide's basic nitrogen at position 15 forms a distinct interaction with Glu17, inducing a conformation change in the kinase's glycine-rich loop [1]. This structural mechanism is not observed with UCN-01 and may contribute to its unique selectivity profile.

X-ray Crystallography Binding Mode Glycine-rich Loop

Strategic Applications for Isogranulatimide in Research and Drug Discovery


Preclinical Tool for p53-Deficient Cancer Sensitization

Use isogranulatimide as a G2 checkpoint abrogator to selectively sensitize p53-mutated cancer cells to DNA-damaging agents like gamma-irradiation or chemotherapy. This application is directly supported by evidence showing it induces selective killing in p53-deficient MCF-7 cells [1]. Its favorable kinase selectivity profile (Chk1 IC50 0.1 μM, no PKCβ inhibition) [2] provides a cleaner experimental system compared to less selective agents like UCN-01.

Chemical Probe for Chk1 Kinase Selectivity Studies

Employ isogranulatimide as a selective chemical probe to dissect the specific role of Chk1 in cellular signaling pathways. Its well-defined selectivity profile—potent inhibition of Chk1 and GSK-3β only, with no significant activity against 13 other kinases [1]—makes it a superior tool over broader-spectrum kinase inhibitors, reducing confounding off-target effects in complex biological assays.

Reference Compound for Structure-Activity Relationship (SAR) Studies

Utilize isogranulatimide as a benchmark in SAR studies aimed at developing next-generation Chk1 inhibitors. Its unique binding mode, which induces a conformation change in the glycine-rich loop [1], provides a distinct structural template for rational drug design. This is a key differentiator from analogs like granulatimide, which show divergent cellular potency [3], underscoring the value of isogranulatimide as a unique chemical starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isogranulatimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.